molecular formula C14H15N3 B13429525 1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile

1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile

Cat. No.: B13429525
M. Wt: 225.29 g/mol
InChI Key: NLLOPJWQYFZBPS-UHFFFAOYSA-N
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Description

1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties, which include a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile can be synthesized through several methods. One common approach involves the cycloaddition of nitrile imines with alkenes or alkynes. Another method includes the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functionalization to introduce the isobutyl and cyano groups .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. These processes often employ catalytic systems and controlled reaction conditions to ensure efficient production. For example, the use of palladium-catalyzed coupling reactions has been reported to produce pyrazole derivatives with high selectivity .

Chemical Reactions Analysis

Types of Reactions

1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isobutyl and phenyl groups enhances its lipophilicity and potential for interaction with hydrophobic pockets in biological targets, making it a valuable compound for drug development .

Biological Activity

1-Isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile is a pyrazole derivative that has garnered attention in recent research for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C13H14N4
  • Molecular Weight : 226.28 g/mol

The presence of the isobutyl and phenyl groups contributes to its lipophilicity, which may enhance its bioavailability and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Study Cell Line IC50 (µM) Mechanism
Wei et al. (2022) A549 (lung cancer)26Induces apoptosis
Zheng et al. (2022) HCT116 (colon cancer)0.39Inhibition of Aurora-A kinase
Abdel-Aziz et al. (2022) Hep-2 (laryngeal cancer)0.74 mg/mLCytotoxicity

These findings suggest that this compound may exhibit similar mechanisms of action, potentially inducing apoptosis and inhibiting key kinases involved in cancer progression.

Anti-inflammatory Activity

Pyrazole derivatives have also been studied for their anti-inflammatory properties. The compound's structural features may allow it to inhibit cyclooxygenase enzymes, which are critical in the inflammatory response.

Study Target IC50 (µM) Activity
Fan et al. (2022) COX-15.40Selective inhibition
Fan et al. (2022) COX-20.01High selectivity

Inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators, suggesting potential therapeutic applications for conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented, showcasing their potential as novel antibacterial agents against resistant strains.

Compound MIC (µg/mL) Target Pathogen
Compound 7b 0.22 - 0.25Staphylococcus aureus
Compound 10 Not specifiedVarious pathogens

These derivatives demonstrated significant activity against pathogenic isolates, indicating a promising avenue for further research into their use as antimicrobial agents.

The biological activity of this compound is likely mediated through several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to trigger programmed cell death in cancer cells.
  • Enzyme Inhibition : The ability to inhibit key enzymes such as COX and Aurora-A kinase suggests a multifaceted approach to disrupting cancer cell proliferation and inflammatory processes.
  • Antimicrobial Effects : Disruption of bacterial cell wall synthesis or function may contribute to its antimicrobial properties.

Properties

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

2-(2-methylpropyl)-5-phenylpyrazole-3-carbonitrile

InChI

InChI=1S/C14H15N3/c1-11(2)10-17-13(9-15)8-14(16-17)12-6-4-3-5-7-12/h3-8,11H,10H2,1-2H3

InChI Key

NLLOPJWQYFZBPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=CC=CC=C2)C#N

Origin of Product

United States

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